Clamikalant (sodium), also known as HMR 1098, is a sodium salt derivative of a compound used primarily as a potassium ATP channel blocker. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of various cardiovascular conditions. The compound's chemical formula is .
Clamikalant (sodium) belongs to the class of sulfonamide compounds and is characterized by its unique structure that includes a sodium ion. It has been studied for its effects on ion channels, specifically those involved in cardiac muscle contraction and relaxation . The compound has been synthesized for research purposes and is not widely available commercially, making its synthesis and characterization critical for further studies.
The synthesis of Clamikalant (sodium) typically involves several steps that include the formation of the core structure followed by the introduction of the sodium ion. One efficient method reported involves the reaction of specific precursors under controlled conditions to yield high purity .
The yield from this process can reach up to 90%, demonstrating both efficiency and scalability .
The molecular structure of Clamikalant (sodium) features a complex arrangement that includes:
The crystal structure has been analyzed using X-ray diffraction techniques, confirming its three-dimensional arrangement and stability under various conditions .
Clamikalant (sodium) participates in several chemical reactions that are significant for its biological function:
The mechanism of action of Clamikalant (sodium) primarily involves blocking ATP-sensitive potassium channels in cardiac tissues. This blockade leads to:
Clamikalant (sodium) is primarily used in pharmacological research focusing on:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8